N-Fmoc-1,4-butanediamine hydrobromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

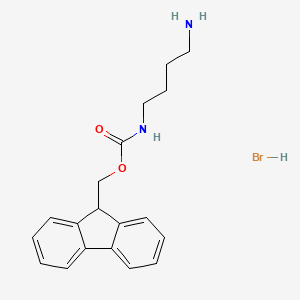

IUPAC Name |

9H-fluoren-9-ylmethyl N-(4-aminobutyl)carbamate;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2.BrH/c20-11-5-6-12-21-19(22)23-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18;/h1-4,7-10,18H,5-6,11-13,20H2,(H,21,22);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZGCBOCFUHJPMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCN.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583804 |

Source

|

| Record name | (9H-Fluoren-9-yl)methyl (4-aminobutyl)carbamate--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352235-99-5 |

Source

|

| Record name | (9H-Fluoren-9-yl)methyl (4-aminobutyl)carbamate--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 352235-99-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Fmoc-1,4-diaminobutane hydrobromide: Properties, Applications, and Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-Fmoc-1,4-diaminobutane hydrobromide, a critical building block in modern synthetic chemistry. From its fundamental molecular characteristics to its advanced applications in peptide synthesis and drug discovery, this document serves as a detailed resource for professionals in the field.

Core Molecular Profile

N-(9-Fluorenylmethoxycarbonyl)-1,4-diaminobutane hydrobromide is a mono-protected diamine that serves as a versatile linker and spacer molecule. The strategic placement of the acid-labile Fmoc protecting group on one of the primary amines allows for selective deprotection and subsequent functionalization, making it an invaluable tool in multi-step synthetic strategies.

| Property | Value | Source |

| Molecular Weight | 391.30 g/mol | [1] |

| Molecular Formula | C₁₉H₂₂N₂O₂ · HBr | [1] |

| CAS Number | 352235-99-5 | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | ~133 °C (decomposes) | [1] |

| Storage | 2-8°C | [1] |

A closely related and frequently utilized alternative is the hydrochloride salt, N-Fmoc-1,4-diaminobutane hydrochloride (CAS Number: 321660-77-9), which has a molecular weight of 346.9 g/mol .[2][3] Both salts exhibit similar reactivity and are often used interchangeably depending on the specific requirements of the synthetic route and desired counter-ion.

The Role in Solid-Phase Peptide Synthesis (SPPS)

The primary application of N-Fmoc-1,4-diaminobutane hydrobromide lies in solid-phase peptide synthesis (SPPS), a cornerstone technique for the assembly of peptides and small proteins.[2][4] In this context, it functions as a flexible linker or spacer, introducing a diaminoalkane moiety into a peptide sequence.

Rationale for Use

The incorporation of a 1,4-diaminobutane linker can be strategically employed for several purposes:

-

Modulation of Physicochemical Properties: Introducing a flexible, hydrophilic spacer can alter the solubility, aggregation propensity, and pharmacokinetic profile of a peptide.

-

Introduction of a Reactive Handle: The terminal primary amine, exposed after Fmoc deprotection, serves as a nucleophilic handle for the attachment of various functionalities, such as fluorescent dyes, cytotoxic payloads in antibody-drug conjugates (ADCs), or polyethylene glycol (PEG) chains for half-life extension.[5]

-

Synthesis of Peptide Dimers and Branched Structures: The diamine can act as a branching point for the synthesis of dimeric or more complex peptide architectures.

-

Mimicry of Natural Polyamines: The 1,4-diaminobutane core, also known as putrescine, is a naturally occurring polyamine involved in numerous biological processes.[6] Its incorporation can be used to probe interactions with biological targets that recognize polyamines.

The Core Chemistry: Fmoc Deprotection and Coupling

The utility of N-Fmoc-1,4-diaminobutane hydrobromide in SPPS is centered around the base-labile nature of the Fmoc group.[7]

Caption: Fmoc Deprotection Workflow.

The Fmoc group is typically removed by treatment with a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1] This deprotection exposes the primary amine, which is then available for coupling to the carboxylic acid of the next amino acid in the sequence.

The subsequent coupling reaction is a critical step that requires activation of the incoming carboxylic acid to facilitate amide bond formation. A variety of coupling reagents can be employed, with common choices including carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma).[8][9]

Sources

- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 5. Fmoc PEG, PEG reagent, PEG linker | BroadPharm [broadpharm.com]

- 6. 1,4-Diaminobutane dihydrochloride: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 7. chempep.com [chempep.com]

- 8. peptide.com [peptide.com]

- 9. merckmillipore.com [merckmillipore.com]

Technical Whitepaper: 9-Fluorenylmethyl N-(4-aminobutyl)carbamate Hydrobromide

Synonyms: Fmoc-1,4-diaminobutane hydrobromide; Fmoc-Putrescine·HBr

Abstract

This technical guide provides a comprehensive analysis of 9-Fluorenylmethyl N-(4-aminobutyl)carbamate hydrobromide , a critical mono-protected diamine spacer used in advanced Solid-Phase Peptide Synthesis (SPPS), Peptidomimetic development, and PROTAC linker design. Unlike simple amino acids, this molecule serves as a bifunctional scaffold, introducing a specific 4-carbon aliphatic spacer (putrescine core) with orthogonal protection. This guide details its structural integrity, synthesis via orthogonal protection strategies, and specific utility in generating urea-linked peptidomimetics, addressing the common pitfalls of bis-alkylation and solubility management.

Structural Analysis & Physicochemical Properties

The molecule consists of a 1,4-diaminobutane (putrescine) core where one amino group is protected by the base-labile Fmoc group, and the distal amino group exists as a hydrobromide salt. This salt form is critical for stability, preventing oxidative degradation and atmospheric carbonylation of the free amine.

Chemical Identity

| Property | Specification |

| IUPAC Name | 9-Fluorenylmethyl N-(4-aminobutyl)carbamate hydrobromide |

| Common Name | Fmoc-1,4-diaminobutane hydrobromide (Fmoc-Putrescine·HBr) |

| Molecular Formula | C₂₀H₂₄N₂O₂[1] · HBr |

| Molecular Weight | 324.42 (Free Base) / 405.33 (Hydrobromide Salt) |

| CAS Number | Note: 321660-77-9 refers to the HCl salt. HBr is a specific synthetic variant. |

| Solubility | Soluble in DMF, DMSO, NMP. Slightly soluble in DCM (requires carrier solvent). |

| pKa (approx) | ~10.5 (Distal amine), Carbamic acid proton is non-basic. |

Structural Functionality

-

Fmoc Moiety: Provides N-terminal protection stable to acid (TFA, HBr) but cleaved by secondary bases (20% Piperidine/DMF).

-

Butyl Spacer: The C4 chain confers flexibility, mimicking the lysine side chain length without the α-carbon chirality, essential for designing achiral PNA backbones.

-

Amine·HBr: The hydrobromide counterion renders the distal amine non-nucleophilic during storage, preventing polymerization or cyclization.

Synthetic Routes & Production

High-purity synthesis of mono-protected diamines is chemically challenging due to the high risk of bis-Fmoc formation (where both amines react). Two primary routes exist: the "Statistical" route (low yield, high impurity) and the "Orthogonal" route (high yield, high fidelity).

The Orthogonal Protection Strategy (Recommended)

To ensure scientific integrity and avoid bis-Fmoc contaminants, the Boc-Fmoc route is the industry standard. This method utilizes the differential acid sensitivity of Boc vs. Fmoc groups.

Protocol Summary:

-

Mono-protection: React excess 1,4-diaminobutane with Boc₂O to form mono-Boc-diamine.

-

Fmoc-Protection: React the free amine of the mono-Boc intermediate with Fmoc-OSu.

-

Selective Deprotection: Remove the Boc group using HBr in Acetic Acid (or TFA, followed by HBr exchange) to yield the target HBr salt without affecting the Fmoc group.

Figure 1: Orthogonal synthesis pathway preventing bis-Fmoc byproduct formation.

Applications in Drug Development

Urea-Linked Peptidomimetics

Fmoc-1,4-diaminobutane is a key building block for introducing urea linkages, which improve metabolic stability against proteases compared to standard amide bonds.

-

Mechanism: The free amine (liberated from HBr in situ) reacts with an isocyanate or an activated carbamate on the resin-bound peptide.

-

Utility: Used in protease inhibitors and integrin antagonists.

Peptide Nucleic Acid (PNA) Synthesis

The C4 spacer is often used to modify the PNA backbone solubility or to introduce cationic charges (via the amine) to improve cell penetration of antisense oligonucleotides.

PROTAC Linker Design

In Proteolysis Targeting Chimeras (PROTACs), the linker length is crucial for ternary complex formation. The 4-carbon chain provides a defined, hydrophobic spacer that can be further elongated or functionalized.

Experimental Protocols

Handling & Solubility (Critical)

The HBr salt is acidic. Dissolving it directly in DMF for coupling requires neutralization, but premature neutralization can lead to precipitation or dimerization.

-

Standard Solvent: DMF or NMP.[2]

-

Neutralization: Use Diisopropylethylamine (DIEA) immediately before addition to the reaction vessel.

-

Ratio: 1.0 equiv Fmoc-Diamine·HBr : 2.0 equiv DIEA.

Protocol: Solid-Phase Coupling (Urea Formation)

This protocol describes coupling the Fmoc-diamine to a resin-bound activated species (e.g., p-nitrophenyl carbamate or imidazolyl urea).

Reagents:

-

Resin-bound peptide with activated N-terminus (e.g., Resin-NH-CO-Imidazolium).

-

DIEA (N,N-Diisopropylethylamine).

-

DMF (Anhydrous).

Step-by-Step:

-

Preparation: Swell the resin (100 mg) in DMF for 20 minutes.

-

Activation (if not pre-activated): Treat resin-bound amine with Carbonyldiimidazole (CDI) (5 equiv) in DCM for 1 hour. Wash 3x with DCM, 3x with DMF.

-

Linker Solution: Dissolve Fmoc-1,4-diaminobutane·HBr (3 equiv relative to resin loading) in minimum DMF.

-

Neutralization: Add DIEA (6 equiv) to the linker solution. Note: Solution may warm slightly.

-

Coupling: Immediately add the solution to the activated resin. Shake at room temperature for 2-4 hours.

-

QC: Perform a Kaiser test. A negative result (no color) indicates the activated species has reacted with the diamine.

-

Capping: Cap unreacted sites with acetic anhydride/pyridine if necessary.

Figure 2: Workflow for introducing the Fmoc-diamine spacer via urea linkage.

Quality Control & Storage

To maintain the integrity of the hydrobromide salt:

-

Storage: Store at +2°C to +8°C. Desiccate. The HBr salt is hygroscopic; moisture absorption leads to sticky solids that are difficult to weigh accurately.

-

HPLC Analysis:

-

Column: C18 Reverse Phase.

-

Mobile Phase: A: Water (0.1% TFA), B: Acetonitrile (0.1% TFA).

-

Detection: UV at 254 nm (Fmoc absorption).

-

Expected Purity: >98%. Impurities often include bis-Fmoc-diaminobutane (elutes later due to higher hydrophobicity).

-

-

NMR Verification (DMSO-d6):

-

Look for Fmoc aromatic protons (7.3–7.9 ppm).

-

Look for the carbamate -NH- (approx 7.2 ppm).

-

Look for the ammonium protons (-NH3+) broad singlet at 7.8–8.1 ppm.

-

Check integration of the central methylene protons (1.4–1.6 ppm).

-

References

-

Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[4] International Journal of Peptide and Protein Research, 35(3), 161–214.

-

Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups.[1][2][5][6][7] Chemical Reviews, 109(6), 2455–2504.

- Guichard, G., et al. (2000). Preparation of N-Fmoc-protected mono- and diaminoalkanes: Useful building blocks for the solid-phase synthesis of urea-linked peptidomimetics. The Journal of Organic Chemistry. (General methodology for mono-Fmoc diamines).

-

Sigma-Aldrich. (2024). Product Specification: mono-Fmoc-1,4-diaminobutane hydrochloride.[3] (Note: Cited for physicochemical baseline of the analogous HCl salt).

Sources

- 1. tert-Butyl N-(4-aminobutyl)carbamate - Safety Data Sheet [chemicalbook.com]

- 2. escholarship.org [escholarship.org]

- 3. mono-Fmoc 1,4-diaminobutane hydrochloride Novabiochem 321660-77-9 [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Fmoc-4-aminobutanoic acid, 116821-47-7 | BroadPharm [broadpharm.com]

- 6. chemimpex.com [chemimpex.com]

- 7. apexbt.com [apexbt.com]

Technical Guide: Fmoc-1,4-Butanediamine – HCl vs. HBr Salts in Drug Development

[1]

Executive Summary

Fmoc-1,4-butanediamine (also known as N-Fmoc-1,4-diaminobutane) is a critical mono-protected linker used in Solid Phase Peptide Synthesis (SPPS), Antibody-Drug Conjugates (ADCs), and peptidomimetic scaffolds.[1][2] It serves as a spacer that introduces a primary amine while maintaining orthogonality via the Fmoc group.

Commercially, this linker is available as either a Hydrochloride (HCl) or Hydrobromide (HBr) salt.[1] While the organic cation is identical, the counterion dictates physical properties that significantly impact process scalability, handling, and solubility.[1]

Key Distinction:

-

HCl Salt: The industry standard. High water solubility, lower cost, but often more hygroscopic.[1]

-

HBr Salt: Often preferred for crystallinity and reduced hygroscopicity . It offers superior handling properties for precise weighing in GMP environments but introduces a higher molecular weight and different solubility profile in organic solvents.

Part 1: Physicochemical Characterization[3]

The choice between HCl and HBr salts is rarely about chemical reactivity of the amine itself, but rather the solid-state properties and solubility required for the specific application.

Molecular Specifications

The stoichiometry must be adjusted based on the counterion. A common error in synthesis is failing to account for the ~44 Da mass difference, leading to incorrect molar equivalents.

| Feature | HCl Salt | HBr Salt |

| Formula | ||

| Molecular Weight | 346.85 g/mol | 391.30 g/mol |

| Counterion Mass | ~36.46 Da | ~80.91 Da |

| Appearance | White to off-white powder | White to beige crystalline solid |

| Hygroscopicity | Moderate to High (Clumps in humid air) | Low (Remains free-flowing) |

| Lattice Energy | Higher charge density ( | Lower charge density ( |

Solubility Profile

-

Aqueous Buffers: Both salts are highly soluble in water. The HCl salt generally exhibits faster dissolution rates in pure water due to the higher hydration energy of the chloride ion.

-

Organic Solvents (DMF/NMP): In SPPS, the linker is dissolved in polar aprotic solvents.

-

HCl: Soluble in DMF, but may require sonication at high concentrations (>0.5 M).[1]

-

HBr: Often exhibits higher solubility limits in organic solvents due to the "softer" nature of the bromide ion (HSAB theory), making it less likely to precipitate during high-concentration stock preparation.

-

Stability and Storage

-

HCl: Highly stable.

-

HBr: Susceptible to oxidation over long periods if exposed to light/air, potentially turning yellow (liberation of trace

).[1] Protocol: Store HBr salts in amber vials under argon/nitrogen.

Part 2: Synthetic Implications & Decision Framework

Counterion Interference in Coupling

In standard carbodiimide/active ester couplings (e.g., DIC/Oxyma or HATU/DIEA):

-

Neutralization: The salt must be neutralized in situ by a tertiary base (DIEA or NMM) to release the nucleophilic amine.

-

Precipitation Risk:

is relatively insoluble in DCM (dichloromethane) but soluble in DMF. If your coupling is performed in DCM, the hydrochloride byproduct may precipitate, potentially occluding the resin.

Nucleophilicity (Side Reactions)

-

Chloride (

): A weak nucleophile in protic solvents but becomes more nucleophilic in aprotic solvents (DMF). Generally inert toward Fmoc/tBu chemistry. -

Bromide (

): A stronger nucleophile. While generally safe, high concentrations of bromide in acidic conditions (if used in hybrid protocols) can accelerate ether cleavage or sensitive protecting group removal.

Decision Logic (DOT Diagram)

Caption: Decision matrix for selecting between HCl and HBr salts based on synthesis scale, solvent system, and handling requirements.

Part 3: Experimental Protocols

Salt Exchange Protocol (HCl HBr)

If the HBr salt is required for solubility reasons but only HCl is available, a salt exchange can be performed using an ion-exchange resin or aqueous workup.

Materials:

-

DCM (Dichloromethane)[1]

-

Saturated

or -

Hydrobromic acid (48% aq) or HBr in Acetic Acid[1]

-

Separatory funnel

Methodology:

-

Free Basing: Dissolve the HCl salt in a minimal amount of water. Add DCM.

-

Neutralization: Slowly add saturated

while stirring until the aqueous phase is pH 9-10. Note: Do not use strong bases (NaOH) to avoid Fmoc cleavage.[1] -

Extraction: Extract the free amine into the DCM layer (3x). The Fmoc-diamine is lipophilic.

-

Washing: Wash combined organic layers with brine to remove residual bicarbonate. Dry over

. -

Salt Formation: Cool the DCM solution to 0°C. Add stoichiometric HBr (e.g., 1.05 eq) dropwise.

-

Precipitation: The HBr salt will likely precipitate or can be crystallized by adding diethyl ether. Filter and dry under vacuum.

Quality Control: Halide Identification

To verify the salt form (if labeling is ambiguous):

-

Dissolve 5 mg of the salt in 1 mL deionized water.

-

Add 2 drops of

(1 M). -

Add 2 drops of

(0.1 M).-

White Precipitate: Indicates Chloride (

). -

Cream/Pale Yellow Precipitate: Indicates Bromide (

).

-

Part 4: Synthesis Workflow & Pathway

The following diagram illustrates the standard synthesis of the molecule and where the salt formation occurs.

Caption: Synthetic pathway showing the divergence point for salt formation during the deprotection of the orthogonal Boc group.

References

-

Sigma-Aldrich. N-Fmoc-1,4-butanediamine hydrobromide Product Datasheet. Accessed 2024. Link

-

Bachem. N-1-Fmoc-1,4-diaminobutane HCl Product Specifications. Accessed 2024. Link

-

Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Authoritative text on counterion selection and hygroscopicity).

-

Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups." Chemical Reviews, 109(6), 2455-2504.[1] Link[1]

-

Chem-Impex International. Fmoc-1,4-diaminobutane hydrochloride Technical Data. Link

Technical Guide: Fmoc-Linker Selection in Solid Phase Synthesis

Executive Summary: The "Goldilocks" Decision Matrix

In the architecture of functional peptides, PROTACs, and antibody-drug conjugates (ADCs), the diamine linker is not merely a bridge; it is a determinant of thermodynamic stability and kinetic efficacy.

The choice between Fmoc-ethylenediamine (Fmoc-EDA) and Fmoc-1,4-butanediamine (Fmoc-BDA) represents a trade-off between conformational rigidity and steric accessibility .

-

Select Fmoc-EDA (C2 Linker) when minimizing the hydrodynamic radius is critical, or when a rigid, short spacer is required to force close proximity between functional domains (e.g., FRET pairs, specific enzyme active site probes).

-

Select Fmoc-BDA (C4 Linker) when steric hindrance is a failure mode. The additional ~2.5 Å and rotational freedom prevent the "buried ligand" phenomenon, essential for recruiting bulky E3 ligases in PROTAC design or accessing surface-bound receptors.

Part 1: Structural & Physicochemical Mechanics

The fundamental difference lies in the spatial separation and the entropic cost of binding.

The Angstrom "Ruler"

While both linkers provide a primary amine for coupling and an Fmoc-protected amine for elongation, their spatial properties differ significantly.

| Feature | Fmoc-Ethylenediamine (EDA) | Fmoc-1,4-Butanediamine (BDA) |

| Carbon Chain | 2 ( | 4 ( |

| Spacer Length | ~3.5 Å (extended) | ~6.0 Å (extended) |

| Rotatable Bonds | 1 (C-C) | 3 (C-C) |

| Entropic Penalty | Low (Rigid) | Medium (Flexible) |

| Hydrophobicity | Lower (LogP ~0.8) | Higher (LogP ~1.4) |

| Primary Risk | Steric Clash | Entropic "Wiggle" / Aggregation |

Decision Logic Diagram

The following diagram illustrates the decision pathway based on the target application's structural constraints.

Caption: Decision tree for selecting C2 vs. C4 linkers based on steric vs. entropic constraints.

Part 2: Synthetic Utility in SPPS

Using mono-Fmoc diamines in Solid Phase Peptide Synthesis (SPPS) introduces a specific challenge: Inter-chain Cross-linking (The "Hairpin" Effect).

The "Hairpin" Mechanism

When reacting a diamine with a resin-bound carboxylic acid, the free amine reacts as intended. However, if the concentration of the diamine is too low, the other amine (if deprotected or if using a symmetrical diamine) can loop back and react with a neighboring site on the resin.

-

Fmoc-EDA/BDA Advantage: Using the mono-Fmoc protected version prevents this immediate "hairpin" bridging because the second amine is protected.

-

The Risk: The primary risk with Fmoc-EDA/BDA is dimerization in solution if the Fmoc group is unstable, or double-loading if the resin has high loading capacity and the diamine is used in deficit.

Solubility & Coupling Efficiency

-

Fmoc-EDA: Highly soluble in DMF/NMP. Due to its short length, the Fmoc group may exert steric hindrance on the free amine during the coupling event, slowing down the reaction slightly compared to BDA.

-

Fmoc-BDA: The longer alkyl chain separates the bulky Fmoc group from the nucleophilic amine, often resulting in faster coupling kinetics. However, the increased hydrophobicity requires ensuring the resin is well-swollen (DCM/DMF washes are critical).

Part 3: Functional Impact in Drug Design (PROTACs)

In PROTAC (Proteolysis Targeting Chimera) design, the linker length determines the formation of the Ternary Complex (Target Protein - Linker - E3 Ligase).[1][2]

The "Zone of Ubiquitination"

-

Too Short (EDA): If the linker is < 4 Å, the E3 ligase may collide with the Target Protein before a stable complex forms. This leads to the "Hook Effect" at lower concentrations or simply no degradation.

-

Too Long (BDA + PEG): While BDA itself is short, it is often used as a rigid "handle" to attach longer PEG chains. BDA provides a hydrophobic transition from the ligand to the hydrophilic PEG.

-

Evidence: Research indicates that linker length optimization is empirical, but "medium" lengths (12-16 atoms total) often perform best [1]. BDA contributes 4 carbons to this count, offering a middle ground between the minimal EDA and longer hexyl chains.

Part 4: Validated Experimental Protocols

Protocol A: Coupling Fmoc-Diamine to Carboxyl-Resin

Objective: Convert a resin-bound carboxylic acid (e.g., Glutamic acid side chain or C-terminus) into an amine-functionalized handle without cross-linking.

Reagents:

-

Resin (swollen in DMF)[3]

-

Fmoc-Diamine (EDA or BDA) - Use HCl salt if available for stability

-

HBTU or HATU (Activator)[3]

-

DIPEA (Base)[4]

Step-by-Step Workflow:

-

Activation (In Situ):

-

Dissolve 5.0 equivalents (relative to resin loading) of the Fmoc-Diamine in DMF.

-

Critical: Do not pre-activate the resin with HBTU/DIPEA in the absence of the amine. This leads to capping (guanidinylation) or racemization.

-

Add HBTU (4.9 eq) and DIPEA (10 eq) to the Fmoc-Diamine solution.

-

Note: Using a large excess (5 eq) of the diamine drives the reaction to mono-functionalization and prevents any trace free diamine from bridging two resin sites.

-

-

Coupling:

-

Add the activated mixture to the resin immediately.

-

Shake/agitate for 45–60 minutes at Room Temperature.

-

Fmoc-EDA specific: Due to steric bulk of the Fmoc group near the amine, extend time to 90 minutes.

-

-

Washing:

-

Drain and wash with DMF (3x), DCM (3x), DMF (3x).

-

Why DCM? The dichloromethane wash shrinks the resin slightly, helping to squeeze out unbound hydrophobic reagents (especially for Fmoc-BDA).

-

-

Validation (Kaiser Test):

-

Perform a Kaiser test.

-

Result: The resin should be negative (no blue color) because the primary amine of the resin has been converted to an amide, and the new terminal amine is Fmoc-protected.

-

Note: If you deprotect the Fmoc now, the Kaiser test should be positive (deep blue).

-

Protocol B: Preventing Cyclization

Risk: Upon Fmoc deprotection of Fmoc-EDA-Resin, the free amine is 2 carbons away from the amide carbonyl. Attack leads to a 5-membered imidazolidinone ring and cleavage of the linker from the peptide chain.

Caption: Workflow emphasizing the critical timing after deprotection to prevent cyclization.

Mitigation Strategy:

-

Use BDA if possible: The 7-membered ring formation from BDA is kinetically disfavored compared to the 5-membered ring of EDA [2].

-

Fast Coupling: After removing Fmoc from EDA-resin, wash rapidly and add the next activated acid immediately. Do not leave the deprotected EDA-resin sitting in DMF.

References

-

Cyrus, K., et al. (2010). Impact of linker length on the activity of PROTACs. Molecular BioSystems. Link

-

Baldwin, J. E. (1976). Rules for ring closure. Journal of the Chemical Society, Chemical Communications. Link

-

Novabiochem. (2020). Fmoc Solid Phase Peptide Synthesis Protocol Handbook. Merck KGaA. Link

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. Link

Sources

The Versatility of Mono-Fmoc-1,4-diaminobutane in Chemical Biology: A Technical Guide

Introduction: Beyond a Simple Building Block

In the intricate world of chemical biology and drug discovery, precision and versatility are paramount. Few reagents embody these principles as effectively as mono-Fmoc-1,4-diaminobutane. Often viewed as a fundamental building block, its true power lies in the strategic advantage offered by its dual-functionality: a readily cleavable Fmoc-protected amine at one terminus and a reactive primary amine at the other. This guide provides an in-depth exploration of the applications of this molecule, moving beyond simple recitation of protocols to a deeper understanding of the causality behind its use in sophisticated molecular design. For researchers, scientists, and drug development professionals, mastering the application of mono-Fmoc-1,4-diaminobutane opens a gateway to novel peptides, innovative bioconjugates, and next-generation therapeutics like proteolysis-targeting chimeras (PROTACs).

At its core, 1,4-diaminobutane, also known as putrescine, is a ubiquitous biogenic polyamine involved in a multitude of cellular processes, including cell growth, proliferation, and differentiation.[1][2] Its involvement in these fundamental pathways makes it an intriguing scaffold for chemical intervention. The mono-Fmoc derivative harnesses this biological relevance, providing a chemically tractable handle for its incorporation into larger, more complex molecular architectures.

Core Properties and Handling

Before delving into its applications, a foundational understanding of mono-Fmoc-1,4-diaminobutane's properties is essential for its successful implementation in any synthetic workflow.

| Property | Value | Significance in Synthesis |

| Molecular Formula | C₁₉H₂₂N₂O₂ · HCl | Provides the basis for molecular weight calculations and reaction stoichiometry. |

| Molecular Weight | 346.85 g/mol (as HCl salt) | Crucial for accurate reagent measurement. |

| Appearance | White to off-white powder | A visual indicator of purity. |

| Solubility | Soluble in DMF, DCM (with potential for added DMF for complete dissolution) | Dictates the choice of solvents for coupling reactions. |

| Fmoc Group | Base-labile protecting group | Allows for selective deprotection under mild, orthogonal conditions, a cornerstone of modern solid-phase peptide synthesis (SPPS).[3] |

| Storage | 2-8°C | Ensures long-term stability and prevents degradation of the Fmoc group. |

Expert Insight: The hydrochloride salt of mono-Fmoc-1,4-diaminobutane is commonly used to improve its stability and handling characteristics. When planning a reaction, it is critical to account for the presence of the HCl salt, as a tertiary amine base (e.g., DIPEA) will be required to neutralize it and liberate the free amine for coupling.

Application I: A Flexible Linker in Solid-Phase Peptide Synthesis (SPPS)

The most widespread application of mono-Fmoc-1,4-diaminobutane is as a linker or spacer in SPPS. The ability to introduce a defined, flexible four-carbon chain into a peptide sequence offers several strategic advantages.

Causality of Application:

-

Modulation of Biological Activity: Introducing a spacer can alter the spatial orientation of key pharmacophoric residues, potentially enhancing binding affinity to a target receptor or enzyme.

-

Attachment of Functional Moieties: The terminal primary amine, unmasked after Fmoc deprotection, serves as a versatile handle for the conjugation of various molecules, including fluorophores, biotin, polyethylene glycol (PEG) chains, or cytotoxic drugs.

-

Improved Solubility: The incorporation of a flexible, hydrophilic linker can enhance the overall solubility of a synthetic peptide, a common challenge in peptide chemistry.

Experimental Workflow: Incorporation into a Peptide Sequence

The following diagram and protocol outline the standard steps for incorporating mono-Fmoc-1,4-diaminobutane into a growing peptide chain on a solid support.

Caption: A generalized solid-phase synthesis workflow for PROTACs.

Expert Insight: The choice of linker length and composition is a critical determinant of PROTAC activity. A linker that is too short may not allow for the formation of a stable ternary complex between the POI, the E3 ligase, and the PROTAC. Conversely, a linker that is too long may lead to unfavorable entropic penalties. The use of building blocks like mono-Fmoc-1,4-diaminobutane allows for the systematic variation of the linker to identify the optimal configuration.

Application III: Building Blocks for Polyamine Analogues and Bioconjugates

The biological significance of polyamines makes them attractive targets for the development of therapeutic analogues and probes for studying their function. Mono-Fmoc-1,4-diaminobutane is a key starting material for the synthesis of more complex polyamine structures. [4] Causality of Application:

-

Selective Functionalization: The Fmoc group allows for the selective modification of one terminus of the diaminobutane, while the other remains free for further reactions. This is crucial for building up longer, unsymmetrical polyamine chains. [5]* Bioconjugation Handle: The free amine of mono-Fmoc-1,4-diaminobutane can be reacted with activated esters, isothiocyanates, or other electrophilic species to attach it to biomolecules like proteins, antibodies, or nucleic acids. [6][7]This enables the introduction of a polyamine moiety to modulate the properties of the biomolecule or to act as a targeting ligand.

Example Protocol: Synthesis of a Simple Bioconjugate

This protocol describes the conjugation of mono-Fmoc-1,4-diaminobutane to a protein via an NHS ester.

-

Protein Preparation:

-

Dissolve the protein to be conjugated in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The concentration will depend on the specific protein.

-

-

Activation of a Carboxylic Acid (if necessary):

-

If the goal is to conjugate a small molecule with a carboxylic acid to the diaminobutane, activate the carboxyl group using EDC/NHS chemistry to form an NHS ester. [8]

-

-

Conjugation Reaction:

-

Dissolve mono-Fmoc-1,4-diaminobutane hydrochloride in the reaction buffer. Add a 10- to 20-fold molar excess of the diaminobutane relative to the NHS ester-activated molecule.

-

Add DIPEA to neutralize the hydrochloride and raise the pH to ~8.0-8.5 to facilitate the reaction of the primary amine.

-

Allow the reaction to proceed for 1-2 hours at room temperature with gentle stirring.

-

-

Purification:

-

Remove the unreacted diaminobutane and by-products by dialysis, size-exclusion chromatography, or another suitable purification method.

-

-

Characterization:

-

Confirm the successful conjugation using techniques such as mass spectrometry (MALDI-TOF or ESI-MS) or SDS-PAGE.

-

Conclusion: A Tool for Molecular Innovation

Mono-Fmoc-1,4-diaminobutane is far more than a simple chemical reagent; it is a versatile tool that empowers researchers to construct complex and functional molecules with a high degree of control. Its strategic application in peptide synthesis, PROTAC development, and bioconjugation is a testament to the power of well-designed chemical building blocks. By understanding the underlying principles of its reactivity and the rationale for its use in various contexts, scientists can unlock new possibilities in the design of novel therapeutics and chemical probes, ultimately advancing the frontiers of chemical biology and medicine.

References

-

Solid-Phase Synthesis of Selectively Mono-Fluorobenz(o)ylated Polyamines as a Basis for the Development of 18F-Labeled Radiotracers. PMC. [Link]

-

Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications. PMC. [Link]

-

6 - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Synthesis protocols. Peptideweb.com. [Link]

-

Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. PMC. [Link]

-

1,4-Diaminobutane (Putrescine), Spermidine, and Spermine. PubMed. [Link]

-

Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. PMC. [Link]

-

Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. PMC. [Link]

-

A novel heterobifunctional linker for facile access to bioconjugates. PubMed. [Link]

-

A novel heterobifunctional linker for facile access to bioconjugates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Submonomer synthesis of sequence defined peptoids with diverse side-chains. eScholarship.org. [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

-

Putrescine and Its Metabolic Precursor Arginine Promote Biofilm and c-di-GMP Synthesis in Pseudomonas aeruginosa. PMC. [Link]

-

Harnessing Fc-Directed Bioconjugation for the Synthesis of Site-Specifically Modified Radioimmunoconjugates. PMC. [Link]

-

Formation of mono- and dual-labelled antibody fragment conjugates via reversible site-selective disulfide modification and proximity induced lysine reactivity. Chemical Science (RSC Publishing). [Link]

-

Study on the design, synthesis and activity of MDM2/MDMX anti-tumor stapled peptide PROTAC. PMC. [Link]

-

Mechanism of putrescine transport in human pulmonary artery endothelial cells. PubMed. [Link]

-

Innovative linker strategies for tumor-targeted drug conjugates. AIR Unimi. [Link]

-

Coupling Reagents. Aapptec Peptides. [Link]

-

Polyamine synthesis as a target of MYC oncogenes. PMC. [Link]

-

1,4-Diaminobutane from cyanophycin. ResearchGate. [Link]

Sources

- 1. 1,4-Diaminobutane (putrescine), spermidine, and spermine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Polyamine synthesis as a target of MYC oncogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chempep.com [chempep.com]

- 4. Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Solid-Phase Synthesis of Selectively Mono-Fluorobenz(o)ylated Polyamines as a Basis for the Development of 18F-Labeled Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel heterobifunctional linker for facile access to bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A novel heterobifunctional linker for facile access to bioconjugates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

Methodological & Application

Technical Application Note: Site-Specific Incorporation of N-Fmoc-1,4-Butanediamine in SPPS

Executive Summary & Scientific Context

The incorporation of N-Fmoc-1,4-butanediamine (also known as N-Fmoc-1,4-diaminobutane or Fmoc-Putrescine) into Solid-Phase Peptide Synthesis (SPPS) is a critical technique for generating polyamine-peptide conjugates, PNA linkers, and C-terminal modified scaffolds. Unlike standard amino acid coupling, this process involves the reaction of a mono-protected diamine nucleophile with a resin-bound carboxylic acid or electrophilic center.

This guide addresses the specific challenges of this coupling:

-

Salt Neutralization: The reagent is typically supplied as a Hydrochloride (HCl) salt to prevent air-oxidation and carbamylation, requiring precise in situ neutralization.

-

Stoichiometric Control: Preventing cross-linking (bis-acylation) where one diamine molecule bridges two resin sites.

-

Monitoring: Standard Kaiser tests are ineffective for monitoring the start of the reaction (as the resin is COOH-functionalized), requiring alternative colorimetric assays.

Critical Reagents & Materials

| Reagent | Specification | Purpose |

| N-Fmoc-1,4-butanediamine·HCl | >98% Purity, HCl salt | The mono-protected diamine linker. |

| Coupling Reagent | HATU or DIC/Oxyma Pure | Activates the resin-bound carboxylate. |

| Base | DIPEA (Diisopropylethylamine) | Neutralizes the HCl salt and catalyzes HATU coupling. |

| Solvent | DMF (Anhydrous) | Primary reaction solvent. |

| Monitoring Reagent | Bromophenol Blue (0.05% in DMF) | Detects free Carboxylic Acids (Blue = COOH present). |

| Resin Support | Carboxyl-functionalized Resin | E.g., Succinylated Resin, Asp/Glu side-chains, or activated 2-CTC. |

Core Logic: The Coupling Mechanism[1]

The coupling of N-Fmoc-1,4-butanediamine differs from standard SPPS because the "Incoming" molecule is an amine, not a carboxylic acid. Therefore, the Resin must be activated, not the reagent in solution.

The "In-Situ Neutralization" Strategy

The HCl salt of the diamine is stable but non-nucleophilic. It must be neutralized to release the free amine (

Best Practice: Activate the resin-bound carboxylic acid first, then add the diamine/base mixture.

Visualization of the Reaction Pathway

Figure 1: Reaction pathway for coupling mono-protected diamines to solid support. The resin activation and amine neutralization are parallel streams that merge at the coupling step.

Detailed Experimental Protocols

Protocol A: Preparation of Resin-Bound Carboxylate

Context: This step is required if your resin currently ends in an amine (e.g., Rink Amide) and you need to convert it to a carboxylic acid to accept the diamine (e.g., via a Succinic Anhydride linker).

-

Swell Resin: Wash resin (0.1 mmol scale) with DMF (3 x 5 mL).

-

Succinylation: Dissolve Succinic Anhydride (1.0 mmol, 10 eq) and DIPEA (1.0 mmol, 10 eq) in DMF (4 mL).

-

Reaction: Add solution to resin. Shake for 1 hour at Room Temperature (RT).

-

Validation: Perform Kaiser Test . Result should be Negative (No blue color), indicating conversion of amines to carboxylic acids.

Protocol B: Coupling N-Fmoc-1,4-Butanediamine (The Core Protocol)

Context: Coupling the diamine to a carboxylic acid on the resin (from Protocol A, or a Glu/Asp side chain).

Reagent Prep:

-

Solution A (Activator): 0.4 mmol HATU (4 eq) in 2 mL DMF.

-

Solution B (Nucleophile): 0.5 mmol N-Fmoc-1,4-butanediamine·HCl (5 eq) + 1.0 mmol DIPEA (10 eq) in 2 mL DMF. Note: The extra base accounts for neutralizing the HCl salt and maintaining basic pH for coupling.

Step-by-Step:

-

Activation: Add Solution A and DIPEA (0.8 mmol, 8 eq) to the Resin-COOH. Shake for 2-5 minutes .

-

Why? Pre-activation ensures the carboxylate is converted to the active ester (OAt) before the amine is introduced, reducing competition.

-

-

Coupling: Add Solution B (The neutralized diamine) directly to the pre-activated resin mixture.

-

Incubation: Shake for 1 - 2 hours at RT.

-

Washing: Drain and wash with DMF (5 x 5 mL) to remove excess diamine.

-

Monitoring (Critical): Perform Bromophenol Blue Test (see below).

-

Target: The resin should NOT be blue. Blue indicates unreacted carboxylic acids.

-

Protocol C: Loading onto 2-Chlorotrityl Chloride (2-CTC) Resin

Context: Using the diamine as the first "residue" to create a C-terminal modified peptide.

-

Preparation: Swell 2-CTC resin (100-200 mesh) in DCM (dry) for 30 mins.

-

Loading Solution: Dissolve N-Fmoc-1,4-butanediamine·HCl (2 eq) and DIPEA (5 eq) in DCM.

-

Note: DCM is used here to maintain the swelling of 2-CTC resin.

-

-

Reaction: Add solution to resin. Shake for 2 hours.

-

Capping: Add Methanol (1 mL) to the reaction mixture (to cap unreacted chlorides) and shake for 15 mins.

-

Wash: DCM (3x), DMF (3x).

Validation & Troubleshooting

Colorimetric Monitoring

Since the coupling consumes a carboxylic acid and installs a protected amine, standard tests work differently:

| Test | Target Functional Group | Pre-Coupling (Resin-COOH) | Post-Coupling (Resin-NH-Fmoc) |

| Kaiser (Ninhydrin) | Free Primary Amines | Negative (Yellow) | Negative (Yellow) |

| Bromophenol Blue | Free Carboxylic Acids | Positive (Blue) | Negative (Yellow/Green) |

| Chloranil | Secondary Amines | Negative | Negative |

Validation Check: After Fmoc deprotection (20% Piperidine), the resin must become Kaiser Positive (Deep Blue), confirming the diamine was successfully attached and deprotected.

Troubleshooting Decision Tree

Figure 2: Decision logic for validating the diamine coupling efficiency.

References

-

Albericio, F., & Tulla-Puche, J. (2008). "The Application of Safety-Catch Linkers in Solid-Phase Peptide Synthesis." Molecules, 13(5).[1] Available at: [Link]

Sources

Application Note: Strategic Synthesis of PROTACs Using N-Fmoc-1,4-butanediamine Linkers

Executive Summary

This application note details the strategic implementation of N-Fmoc-1,4-butanediamine as a pivotal linker precursor in the synthesis of Proteolysis Targeting Chimeras (PROTACs). While Polyethylene Glycol (PEG) linkers are ubiquitous for solubility, alkyl chains—specifically the 4-carbon (C4) spacer provided by this reagent—offer distinct advantages in membrane permeability and rigidification of the ternary complex.[]

This guide provides a validated, step-by-step protocol for utilizing N-Fmoc-1,4-butanediamine to bridge an E3 ligase ligand (e.g., Thalidomide or VHL ligand) and a Protein of Interest (POI) ligand. It emphasizes the "Double Amide" synthetic strategy, leveraging the orthogonality of Fmoc protection to ensure controlled, sequential coupling.

Strategic Rationale: Why N-Fmoc-1,4-butanediamine?

The "Goldilocks" Zone of Linker Length

Linker length is a determinant factor in PROTAC cooperativity. A linker that is too short causes steric clashes between the E3 ligase and the POI; one that is too long results in entropic penalties that reduce degradation efficiency.

-

The C4 Advantage: The 1,4-butanediamine backbone provides a spacer length of approximately 5–6 Å. This is often the optimal starting point for "linker scanning" campaigns, particularly when the exit vectors of the two ligands are solvent-exposed and require a compact interface to induce stable protein-protein interactions (PPIs).

Physicochemical Properties

Unlike PEG chains, which are hydrophilic, the C4 alkyl chain is lipophilic.

-

Permeability: Replacing ether oxygens with methylene groups reduces the Topological Polar Surface Area (TPSA), potentially enhancing passive diffusion across cell membranes.[]

-

Conformation: Alkyl chains possess different torsional constraints compared to PEGs, often favoring different ternary complex geometries that can rescue degradation in systems where PEG linkers fail.

Synthetic Orthogonality

The Fmoc (Fluorenylmethyloxycarbonyl) group is base-labile, making it orthogonal to acid-labile groups (like Boc or t-Butyl) often present on E3 ligase ligands (e.g., hydroxy-proline derivatives for VHL). This allows for a clean, sequential assembly without premature deprotection of the warhead moieties.

Synthetic Workflow Visualization

The following diagram illustrates the convergent synthesis strategy using N-Fmoc-1,4-butanediamine.

Figure 1: Sequential assembly of a PROTAC using N-Fmoc-1,4-butanediamine. The workflow utilizes the Fmoc group to prevent polymerization, allowing the formation of a discrete heterodimer.

Detailed Experimental Protocol

Phase 1: First Coupling (Attachment to Ligand A)

Objective: Attach the linker to the first carboxylic acid-containing ligand (usually the more expensive or complex ligand is saved for the final step to maximize its recovery).

Reagents:

-

Ligand A-COOH (1.0 equiv)

-

N-Fmoc-1,4-butanediamine hydrochloride (1.2 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 – 4.0 equiv)

-

Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

-

Activation: In a dry vial, dissolve Ligand A-COOH (0.1 mmol) in anhydrous DMF (1.0 mL). Add HATU (45.6 mg, 0.12 mmol) and DIPEA (52 µL, 0.3 mmol). Stir at Room Temperature (RT) for 5 minutes.

-

Expert Insight: The pre-activation step ensures the formation of the activated ester (OAt ester) before the amine is introduced, reducing side reactions.

-

-

Coupling: Add N-Fmoc-1,4-butanediamine hydrochloride (41.6 mg, 0.12 mmol).

-

Note: If using the HCl salt, ensure sufficient DIPEA is present to neutralize the salt. If the solution is not basic (pH > 8 on wet pH paper), add an additional 1.0 equiv of DIPEA.

-

-

Reaction: Stir at RT for 1–3 hours. Monitor by LC-MS (Look for mass: Ligand A + 310.4 Da).

-

Workup: Dilute with Ethyl Acetate (EtOAc), wash with 5% LiCl (aq) (to remove DMF), saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate.

-

Purification: Flash chromatography (DCM/MeOH gradient).

Phase 2: Fmoc Deprotection

Objective: Remove the protecting group to expose the second amine.

Reagents:

-

20% Piperidine in DMF (v/v)[4]

Procedure:

-

Dissolve Intermediate 1 in 20% Piperidine/DMF solution (approx. 5 mL per 100 mg of compound).

-

Stir at RT for 15–30 minutes.

-

Monitoring: LC-MS should show the loss of the Fmoc group (Mass - 222.2 Da).

-

Workup: Evaporate DMF/Piperidine under high vacuum (using a heptane azeotrope if necessary to remove residual piperidine).

-

Critical Step: Complete removal of piperidine is essential. Residual secondary amine will compete in the next coupling step, consuming the activated ester of Ligand B.

-

Phase 3: Second Coupling (Attachment to Ligand B)

Objective: Complete the PROTAC synthesis.

Reagents:

-

Ligand B-COOH (1.2 equiv)

-

Intermediate 2 (Free amine) (1.0 equiv)

-

DIPEA (3.0 equiv)

Procedure:

-

Dissolve Ligand B-COOH in DMF. Add HATU and DIPEA . Stir for 5 mins.

-

Add the crude Intermediate 2 (dissolved in minimal DMF).

-

Stir at RT for 2–16 hours.

-

Purification: Isolate the final PROTAC via Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Data Summary & Quality Control

Reagent Stoichiometry Table

| Component | Phase 1 (Linker Attachment) | Phase 3 (Final Assembly) | Role |

| Carboxylic Acid | 1.0 equiv (Ligand A) | 1.2 equiv (Ligand B) | Electrophile |

| Amine | 1.2 equiv (Linker) | 1.0 equiv (Intermediate) | Nucleophile |

| HATU | 1.2 equiv | 1.2 equiv | Coupling Agent |

| DIPEA | 3.0 - 4.0 equiv* | 3.0 equiv | Base |

*Extra equivalent required if linker is supplied as a hydrochloride or hydrobromide salt.

Troubleshooting Matrix

| Observation | Root Cause | Corrective Action |

| Low Yield (Phase 1) | Incomplete activation or salt interference.[5] | Ensure pH > 8 during coupling. Increase HATU to 1.5 equiv. |

| Piperidine Adducts | Incomplete solvent removal after Phase 2. | Use lyophilization or extensive heptane azeotrope evaporation. |

| Aggregates/Gelation | Poor solubility of the aliphatic linker.[] | Switch solvent to NMP (N-Methyl-2-pyrrolidone) or add 10% DMSO. |

| Racemization | Over-activation of chiral ligands (e.g., Thalidomide analogs). | Use PyBOP instead of HATU; maintain temperature at 0°C for the first hour. |

Mechanism of Action: The Ternary Complex[6]

Understanding the end-goal is crucial for design. The C4 linker must allow the E3 ligase and POI to approximate without steric clash.

Figure 2: The PROTAC mediates the formation of a ternary complex.[6][7] The C4 linker (Green) acts as the molecular bridge, facilitating the transfer of Ubiquitin (Yellow) from the E3 Ligase to the Target Protein.

References

-

Bondeson, D. P., et al. (2018). "Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead." Cell Chemical Biology. Link

-

Cyrus, K., et al. (2011). "Impact of linker length on the activity of PROTACs." Molecular BioSystems. Link

-

Maple, H. J., et al. (2019). "Automated chemical synthesis of peptidic PROTACs." Bioorganic & Medicinal Chemistry Letters. Link

-

Klein, V. G., et al. (2020). "Understanding and improving the membrane permeability of PROTACs." Journal of Medicinal Chemistry. Link

-

Standard Fmoc Deprotection Protocols. Sigma-Aldrich Technical Bulletins. Link

Sources

Application Notes and Protocols: Solid-Phase Peptide Synthesis Using an Fmoc-Diaminobutane Spacer

Introduction

Solid-phase peptide synthesis (SPPS) has become the cornerstone of peptide chemistry, enabling the routine synthesis of peptides for research, therapeutic, and diagnostic applications.[1][2] The most prevalent strategy, Fmoc/tBu chemistry, offers a robust and versatile methodology due to its use of a base-labile Nα-Fmoc protecting group and acid-labile side-chain protecting groups.[3][4][5] This orthogonal scheme allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support, with milder cleavage conditions compared to the older Boc/Bzl strategy.[4][5]

The incorporation of non-proteinogenic elements, such as spacers or linkers, into a peptide sequence can impart unique functionalities and properties. A diaminobutane spacer, for instance, introduces a flexible, hydrophilic aliphatic chain that can be strategically employed for various applications. These include the synthesis of peptide dimers, the attachment of reporter molecules like biotin or fluorescent dyes, or the development of peptide-drug conjugates.[6][] This guide provides a comprehensive overview and detailed protocols for the successful incorporation of an Fmoc-protected diaminobutane spacer into a peptide sequence using manual solid-phase synthesis techniques.

Guiding Principles: The Rationale Behind the Method

The successful synthesis of a peptide is not merely a matter of following a recipe; it is an exercise in applied organic chemistry. Understanding the "why" behind each step is critical for troubleshooting and adapting the protocol to specific needs.

The Solid Support: An Immovable Anchor

The synthesis begins by anchoring the C-terminal amino acid to an insoluble resin.[2][8] This solid support allows for the use of excess reagents to drive reactions to completion, with purification at each step simplified to a mere filtration and washing process.[2] The choice of resin is dictated by the desired C-terminal functionality of the final peptide. For a C-terminal amide, a Rink Amide resin is a common choice, while a Wang resin is used for peptides with a C-terminal carboxylic acid.[8][9]

The Fmoc Group: A Temporary Guardian

The Nα-amino group of each incoming amino acid is protected by the fluorenylmethoxycarbonyl (Fmoc) group.[4][8] This protection is crucial to prevent self-polymerization and to ensure that coupling occurs only at the desired position.[4] The Fmoc group is stable to the acidic conditions used for final cleavage but is readily removed by a weak base, typically a solution of piperidine in DMF, through a β-elimination mechanism.[4][] The strong UV absorbance of the dibenzofulvene byproduct released during deprotection provides a convenient method for monitoring the reaction's progress.[4][5]

Coupling: Forging the Peptide Bond

The formation of the amide bond between the free Nα-amino group on the resin-bound peptide and the carboxyl group of the incoming Fmoc-amino acid is the core reaction of SPPS. This reaction is not spontaneous and requires an activating agent to convert the carboxylic acid into a more reactive species. Common coupling reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) often used in conjunction with an additive such as OxymaPure® to suppress side reactions and minimize racemization.

The Diaminobutane Spacer: A Functional Bridge

The Fmoc-diaminobutane spacer is introduced as a building block in the same manner as an amino acid. One amine group is protected with Fmoc, allowing it to be coupled to the growing peptide chain. The other amine group can be protected with an orthogonal protecting group (e.g., Boc) to allow for selective deprotection and subsequent modification, or it can be used to continue the peptide chain elongation.

Cleavage and Deprotection: The Final Release

Once the desired peptide sequence is assembled, the peptide must be cleaved from the solid support, and the acid-labile side-chain protecting groups must be removed.[8] This is typically achieved with a "cleavage cocktail" containing a strong acid, most commonly trifluoroacetic acid (TFA), along with a variety of scavengers.[11][12] Scavengers, such as triisopropylsilane (TIS) and water, are critical to quench reactive cationic species generated during the deprotection of certain amino acids, thereby preventing unwanted side reactions.[12]

Materials and Reagents

| Category | Item | Notes |

| Resins | Rink Amide Resin | For C-terminal peptide amides. |

| Wang Resin | For C-terminal peptide acids. | |

| Amino Acids & Spacer | Fmoc-protected amino acids | Standard proteinogenic and non-proteinogenic amino acids. |

| Fmoc-N-(4-aminobutyl)-carbamate (Fmoc-diaminobutane) | The spacer building block. | |

| Solvents | N,N-Dimethylformamide (DMF) | Peptide synthesis grade. |

| Dichloromethane (DCM) | Reagent grade. | |

| Piperidine | Reagent grade. | |

| Diisopropylethylamine (DIPEA) | Reagent grade. | |

| Trifluoroacetic acid (TFA) | Reagent grade. | |

| Diethyl ether or Methyl t-butyl ether | For peptide precipitation. | |

| Coupling Reagents | N,N'-Diisopropylcarbodiimide (DIC) | |

| OxymaPure® (Ethyl cyanohydroxyiminoacetate) | ||

| Scavengers | Triisopropylsilane (TIS) | |

| Water | Deionized. | |

| Other Reagents | Acetic Anhydride | For capping. |

| Equipment | Solid-phase peptide synthesis vessel | With a sintered glass frit. |

| Shaker or vortex mixer | ||

| Nitrogen line | For drying and providing an inert atmosphere. | |

| Filtration apparatus | ||

| Centrifuge | For peptide precipitation. | |

| Lyophilizer (Freeze-dryer) | ||

| High-performance liquid chromatography (HPLC) system | For purification and analysis. | |

| Mass spectrometer | For characterization. |

Experimental Protocols

General Safety Precautions

-

Always work in a well-ventilated fume hood, especially when handling TFA, piperidine, and DIC.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

TFA is highly corrosive and can cause severe burns.[12] Handle with extreme care.

-

DIC is a potent sensitizer; avoid skin contact.

Workflow Diagram

Caption: General workflow for solid-phase peptide synthesis.

Protocol 1: Resin Preparation and Swelling

Rationale: The resin beads must be swollen in an appropriate solvent to allow reagents to penetrate the polymer matrix and access the reactive sites.[8]

-

Place the desired amount of resin (e.g., 0.1 mmol) in a solid-phase synthesis vessel.

-

Add DMF to the resin (approximately 10 mL per gram of resin).

-

Agitate the resin slurry gently for 30-60 minutes at room temperature.

-

Drain the DMF through the frit.

Protocol 2: Synthesis Cycle (Fmoc Deprotection and Coupling)

This cycle is repeated for each amino acid and for the Fmoc-diaminobutane spacer to be incorporated.

A. Fmoc Deprotection

Rationale: The base-labile Fmoc group is removed to expose the free amine for the next coupling step.[4]

-

Add a 20% solution of piperidine in DMF to the swollen resin.

-

Agitate for 3 minutes, then drain.

-

Add a fresh 20% piperidine/DMF solution and agitate for an additional 10-15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

B. Amino Acid or Spacer Coupling

Rationale: The incoming Fmoc-protected building block is activated and coupled to the free amine on the resin.

-

In a separate vial, dissolve the Fmoc-amino acid or Fmoc-diaminobutane (3 equivalents relative to the resin loading) and OxymaPure® (3 equivalents) in a minimal amount of DMF.

-

Add DIC (3 equivalents) to the solution and pre-activate for 5-10 minutes at room temperature.

-

Add the activated amino acid/spacer solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.[8]

-

To monitor the reaction completion, a Kaiser test can be performed. A positive test (blue beads) indicates incomplete coupling.

-

Once the reaction is complete (negative Kaiser test, yellow/clear beads), drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times).

Protocol 3: Optional Capping

Rationale: To permanently block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be introduced.

-

After the coupling step, treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 5% acetic anhydride, 5% DIPEA) for 10 minutes.

-

Drain the capping solution and wash the resin with DMF (3-5 times).

Protocol 4: Cleavage and Deprotection

Rationale: The final peptide is cleaved from the resin, and all acid-labile side-chain protecting groups are simultaneously removed.[11]

-

After the final Fmoc deprotection and washing, dry the resin thoroughly under a stream of nitrogen.

-

Prepare the cleavage cocktail. A standard and robust cocktail is Reagent K: 82.5% TFA, 5% water, 5% phenol, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT). For peptides containing tryptophan, Reagent R (90% TFA, 5% thioanisole, 3% EDT, 2% anisole) is recommended to minimize side reactions.[13]

-

Add the cleavage cocktail to the dry resin (approximately 10 mL per 0.1 mmol of peptide).

-

Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[8]

-

Filter the resin and collect the filtrate containing the cleaved peptide into a cold centrifuge tube containing diethyl ether or methyl t-butyl ether.

-

A white precipitate of the crude peptide should form.

-

Centrifuge the mixture to pellet the peptide. Decant the ether.

-

Wash the peptide pellet with cold ether 2-3 more times to remove residual scavengers.

-

Dry the crude peptide pellet under vacuum.

Chemical Reaction Diagram

Caption: Chemical steps in Fmoc-based solid-phase peptide synthesis.

Troubleshooting

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Coupling (Positive Kaiser Test) | - Steric hindrance of the amino acid/spacer.- Aggregation of the growing peptide chain. | - Double couple: repeat the coupling step with fresh reagents.- Increase coupling time.- Use a different coupling reagent combination (e.g., HATU/DIPEA).- Synthesize at a slightly elevated temperature (use with caution). |

| Low Final Yield | - Incomplete coupling at one or more steps.- Premature cleavage of the peptide from the resin.- Loss of peptide during precipitation/washing. | - Ensure complete coupling at each step using a monitoring test.- Use a more acid-stable resin if premature cleavage is suspected.- Ensure sufficient cold ether is used for precipitation and avoid excessive washing. |

| Presence of Deletion Sequences in MS | - Incomplete coupling followed by successful coupling of the next amino acid.- Incomplete Fmoc deprotection. | - Incorporate a capping step after each coupling to block unreacted amines.- Extend Fmoc deprotection time or use a fresher piperidine solution. |

| Side Product Formation | - Inadequate scavenging during cleavage.- Aspartimide formation with Asp-containing sequences. | - Ensure the correct scavenger cocktail is used for the amino acids present in the sequence.[13]- For Asp-containing peptides, use protecting groups like O-Dmab on the Asp side chain or use a faster deprotection reagent like DBU in place of piperidine (with caution).[2] |

Applications of Diaminobutane Spacers in Peptides

The incorporation of a diaminobutane spacer opens up a wide range of possibilities for creating novel peptide constructs:

-

Peptide Dimerization: The two amine groups of the diaminobutane can serve as attachment points for two separate peptide chains, creating homodimers or heterodimers.[14] This can be useful for mimicking dimeric proteins or enhancing receptor binding affinity.

-

Conjugation Chemistry: The free amine group of the spacer can be used to attach various molecules of interest, such as:

-

Fluorescent Dyes: For imaging and tracking studies.

-

Biotin: For affinity purification or detection using streptavidin.[15]

-

Small Molecule Drugs: Creating peptide-drug conjugates (PDCs) for targeted drug delivery.

-

Polyethylene Glycol (PEG): To increase the solubility and in vivo half-life of the peptide.

-

-

Structural Modification: The flexible aliphatic chain can be used to introduce a specific distance between two parts of a peptide or between the peptide and a conjugated molecule, which can be critical for biological activity.

By providing a versatile handle for modification, the diaminobutane spacer is a valuable tool for researchers and drug developers seeking to enhance the properties and functionalities of synthetic peptides.

References

- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGL2Q8r0bGmgDszOnTOvEW7T7q0U2_G8naQu6FJo-49OBjxNbZ5nKVKRIYYJgZDp88CbPrRcg7hZt7daL6JXzSd3MRlQcNf3qq3wS3tBOrV1AzKGA7txZs8mSB4pnTPzF-tUl85cjBRnyNzjK0IvXqVcrnJ810tWO1AiWrV4G7JvPuKGHZ1vyH0hRo=]

- Google Patents. (1999). Synthesis of diamines. WO1999032428A2. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbbQKpdME8GMwBMcfkGo1IiHmwNXvjbvW0662pApKnakZCg_maccyiw0iRHz1DbpwC_hAobxQLvbRsQOim4jtEFXvpWZZWIt0hgnu7_3PNTiq_FZQcSftfB-huYSq4bkL3QZDgquZiMUEWFQcqsg==]

- Creative Peptides. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFj9xgS9KxlS5BtQxZu3TkJsycp4gKbYQ8M2zTO8fozgj9lV684YkR56_enaJi_WiNsgj67VbUHkITSZ61d7-zmbmnDSN3E4O9jWvDnKe6-r2p2qQDOGgs3vZR9iqM91OYz6YvMekkmxYHlXR1Ktb9PAjthfbpe0CtZH0kBcWZ361bSfesJMFcon3_4Yh9Lia9Z03KH63SdAqVmPZJXMHhS51boUQI=]

- Coin, I., Beyermann, M., & Bienert, M. (2007). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 12(12), 2749-2777. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdGeZEsZi6hijt1XgoDLyoF1lwK2MMYXoR9V6tF4NRAFc9PHSBY6CN9KD1ua8GjW5D7xfLl3F7zQZJsGZQGGOcapItV6bgx5-v0S2_B2_qclkvpSXH9QTESdwJ3pX9_kOfglWRzhk6Y4aAcPPZ]

- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwH8C_rvxni9LUc4nUlXAjoK1yXWi5Ull1Ii1Vd7B64XOr4F7zQ6LZkyyaFHkd8M_fTMqMPqSn524t3_JWSl7qIwdEyX9-CmblDJ5Mh8LSE3CpUjacGZX0IOKghEAceF3k-ZvU4ZDeoJJpSf4y1JV9NmDBZMQECsdU]

- ResearchGate. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvsHx7il7DyrJHidqxpERpLfI9q4IORoXhWhNsIZDecIGsuGTjajoMwILghXV4-f4-eTXFt3q7nJmK7xwxCsXaOOLqv8H3uc2Mmj1rFNuLWKGSiC_yRcXE3tPrk7kGoUVXL4QAR7eWQlSagNAdUdSqoeIA3FuxtWt4IZEKhTicQ1Sjga__QhBTtNgXXNV3XkYkKx0okQhLMJ9voczNbbgxVvBHrAaqzSf]

- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEE54DLtlV_DXnsi6vrwVVCv1Z5E79tw-yY-ypvAwpKO6yFKYCLSLcpCuQcoBlSYoVLZNVnp1aIJW7Kws79TXeJyoSkOE-xe2nXXrGIA0bWS2OKGVBiOH1m--zOmOpgiqL-YqnI2N4uXAFXlS31LlCF81AufFuLU-FGvBup2T_5_F2k5v4if2k=]

- Springer Nature Experiments. (n.d.). Fmoc Solid-Phase Peptide Synthesis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_hH-tLgPFwhR9fNTCeQmAOZiPYg62EQD0TvOI0tvwLPpIZYeVsFcXds4zN_pOs5cv18_z5S0AU4Z4Xs2FMSkuJZoEL-1DES1ai_w-UhqcVbhFU93Y92zpCGEjm2-NohtKcTpiEtHygldXd9aGNk5mrVL4qbIFTMd1RoTDDzUuay4FCfb_VQ==]

- White, P. D., & Chan, W. C. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(6), 331-343. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQnP6sozpVwtPszzJvFw_6Sp2WIlV5FR4XkrCKPCCGnlk4IrJwF-Kse9djlp6RcFtRtAZ6Mw9UUs6Sqs77b4QTd003VZtqVKdr-IFpgryrw9_lai2FqxoonrhIeaw0rGhgNGxJdel1EyQIHzk=]

- MDPI. (2023). Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPE_FBvsK_wIGWw1G7-ig8XvoFJHBHJB-MftYkdJvwTUK0Yx7VOwgNbeu-J4K9RD18kE2fM3rpn5YDcFgrHgh5PHIZBmZc1rEgRpfaqKYnpS_cC-GrZDrBUbxpJbWzWu9UdXs=]

- Google Patents. (2020). Cleavable linker for peptide synthesis. WO2020030663A1. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnn7s4pmIVcugIJWQz9zuudSakTe4_5GWCy-ycCICJlSyLKNM7svPl5XsJ60x2hSjL_eOUYMt578MfpaI9F5uqZRWqfWHCIisM6VGGimEd5pO0p_PZc8DdUH1_VKjyv66bakzsFlU98qO0Clvfvg==]

- BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7qMYHMEClz0W74Fp4uizQIZzk8OUuTEy7uWqqrRmWqe6j3xIrSipIymqQM6D76kYmS_qTlHlghWZ7iLXsv9TRDPOpIPUDIQhCurypBdOxPDSlh1arYiqLkOeRgqFoIyb4ZJd8CBGNPCwsvL1uaJmGD9IzX7-pTHXAxM4bMyyFVVLyT5wUXdstVVulsbduOtb6VIv3pcS8GJQEM6WOqCYrbOPW1iI3NqDDPg==]

- Sigma-Aldrich. (n.d.). Fmoc SPPS Linkers. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVYuUGHO1i3i1oiAFsW6upWl5e3xX3qemyYc4Lny68icHOc0OS1NTtS1CNmpJN3yZhPGOnaiNt4vvBXOA2O3n7KVny1GudbxtjHUUwdPgR04fw0FjaKsjD2LzFZX1iYuqmNx_A8Ib5ukckOKjZKLZZ5BBNFW7BVRMJx2ENR0QlvSPwsvBtCC25_eWCNqZdn9sHA58EsJ9f1wR0c9NNBxQlTfEve3Je_q_KoBxcZ7a4dxYOIw6fKBmjvqsETa0zftE=]

- Lam, K. S., et al. (2003). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. Tetrahedron Letters, 44(23), 4371-4374. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvKxJmIYseRPVgkKHHPyDkVxH6Ao1h54Q5sI4nHRGaTylXfYGKpOW8vrloYh4mFVP28r0bT-1TgPgUG8G4nuti2q-hSeMojvStta_HourQ7QeceOn4KJu9z14h8kbtyxjySRz9UCMGaSsNbKqL7VjdF70GrwgnbbjoP6YmOYZONo8_6IKuF9WITTqz9hnjbsRbAIv_oYh-Z2rWEM3pz23q-T0RjSEGmYuUPCK-lxoJNbpS1VNuBmqmPSGRp1hXHJ4KT8VhcgRX6KJWd8-6115WneOrTVjIQF9a0uAodHXe9mxs]

- ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGUbmYcsfg0qP9Yqp4xBhwiAvVWuTXn1Gw7HIvufnwi8mqlWud1-gAcPXLIDy-YfWyxiEjkGmwFIzA8Rq5gzt5-5COQ7EkRF1Rh81mvgqwyyYI3jFA7NywMwsYQq8qjrCsO9vLc0qS4cZX9JzbV3CkbUmCJPYZiLh19wuhjlZx1qLq_jOzDns_81ageJIvQWmJEXVwz6OVNaPyY8NpxinFaB35TDtXgfACeufY1yB5tVJPn2bDXpXAeeQus4J9aljz3X6JH07a6_DABon2uhOHbkn56nhC54ojbeGCeVxokNMgk5kjNtTPXDDR4JL9oeRlAFEYUxdLuzx0SJr6Q_9xyHaIFyNv1vqfAWl1BOlOl51EXE45ulIiYR_Xd8XaY_GNOpvch7-5o3jA_LFpDmLDwCh5Acv-]

- AAPPTec Peptides. (n.d.). Cleavage Cocktails; Reagent B. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESX6b_DOAXHb_VivU21LxIQAXO9arBxdVtt9tnGx1qkbUEMZPsrqW0382M-zWbSV8y9A5PnKJmgR-vKhngl28q1SJLWI3m1HrjA7XC_-FsHJeeRomsjJz9MdGiWP_XYy885RNyXEAO0s0En3p1bhPpRsPkLj7RYE69a_UNmUDgstZAMPfRvD8C3BH85pIf]

- AAPPTec. (n.d.). Planning a Peptide Synthesis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzObPI0kmf2Ie31-rFy_mOZqWq1f9R8Aht3JzwTv9sjrG8WvTKbIs8nFv8KL3_GrIyz-6HKchB12VoV8ouBEf-9lt8e5P3JrGVHb6khoS1vMlCrHfLddwSO_YP_oKKs3D0rK4QKtHrZKSVUd1wF6m8HZ1kklAF9xLKnSJS03giZ6BrQv_7PsD5FbhvgxsW9xuyO-migMzqnA==]

- Peptide Synthesis. (2022, July 12). Peptide Hand Synthesis Part 8: Cleaving [Video]. YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGimZbI1h4M0RPPsKQ1nQLxZUeiaEy4m-caN_rAbo4BoOnYhcJa9ydc4733nknViq9XZMOO2kohrqHSB7gb9vgnZASyJ3W_xYN4Vx_nLVmZm3QT1BhJF5Bn-BciQcmzylmTI54drLI=]

- BOC Sciences. (n.d.). Peptide Linkers. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7v_1j8ndfTGokvegIRoWzZkMTM-6j00PBvvOZamQIZxW0r4woCbh1Js_QP220bOhVWISL3moDA-QS6yovn3QNHC_2xPElm8P29bLPxQ_EvxAtjDbFE24fKjA6xXgZt7ccNYSEGRJVTPxotc3qioEbK5npOAY=]

Sources

- 1. researchgate.net [researchgate.net]

- 2. peptide.com [peptide.com]

- 3. chemistry.du.ac.in [chemistry.du.ac.in]

- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]

- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 9. peptide.com [peptide.com]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. peptide.com [peptide.com]

- 14. WO1999032428A2 - Synthesis of diamines - Google Patents [patents.google.com]

- 15. WO2020030663A1 - Cleavable linker for peptide synthesis - Google Patents [patents.google.com]

Fmoc-1,4-butanediamine crosslinking reagent conditions

Application Note: Stepwise Crosslinking Strategies Using N-Fmoc-1,4-butanediamine

Introduction & Strategic Utility

N-Fmoc-1,4-butanediamine (Fmoc-DAB) is a critical heterobifunctional building block, not merely a spacer. Unlike homobifunctional crosslinkers (e.g., Glutaraldehyde) that react indiscriminately, Fmoc-DAB allows for controlled, sequential crosslinking . It possesses one free primary amine and one amine protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group.

This orthogonality is essential for researchers designing:

-

Peptide-Drug Conjugates (PDCs): Introducing a C4 aliphatic spacer to improve solubility and reduce steric hindrance between a carrier peptide and a payload.

-

Surface Functionalization: Converting carboxylated surfaces (beads, chips) into amine-functionalized surfaces with precise density control.

-

Macrocyclization: Facilitating head-to-tail or side-chain-to-side-chain cyclization in solid-phase peptide synthesis (SPPS).

This guide details the specific physicochemical conditions required to utilize Fmoc-DAB effectively, moving beyond generic protocols to address solubility, stoichiometry, and deprotection kinetics.

Chemical Competency & Handling

Before initiating conjugation, the physicochemical properties of the reagent must be managed to prevent aggregation or precipitation during the reaction.

| Property | Specification | Operational Note |

| Molecular Weight | ~310.39 g/mol | Calculate equivalents based on reactive amine content. |

| Solubility | High in DMF, NMP, DMSO | Critical: Poor solubility in water/aqueous buffers. Organic co-solvents (20-50%) are required for protein conjugation. |

| Storage | 2-8°C, Desiccated | Hygroscopic. Moisture uptake leads to spontaneous Fmoc cleavage over time. |